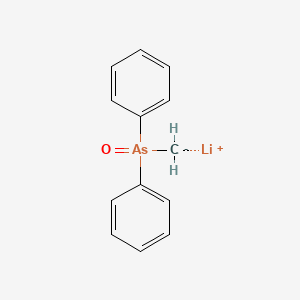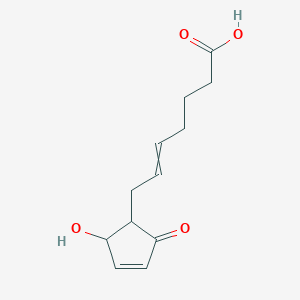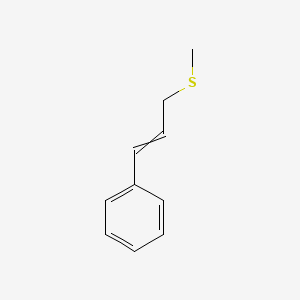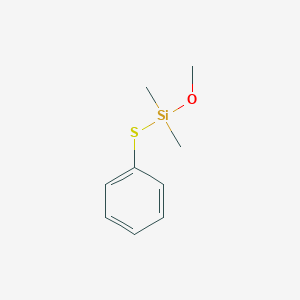
2-Bromo-4-tert-butyl-1-(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-tert-butyl-1-(octyloxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a tert-butyl group, and an octyloxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene typically involves the bromination of 4-tert-butyl-1-(octyloxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-4-tert-butyl-1-(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of corresponding phenols or quinones.
Coupling: Formation of biaryl compounds or other complex structures.
科学的研究の応用
2-Bromo-4-tert-butyl-1-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity. The octyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various molecular pathways and biological processes .
類似化合物との比較
Similar Compounds
- 1-Bromo-4-tert-butylbenzene
- 2-Bromo-4-tert-butylaniline
- 1-Bromo-4-tert-butyl-2-nitrobenzene
Uniqueness
2-Bromo-4-tert-butyl-1-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics. This makes it different from other similar compounds that may lack this functional group .
特性
CAS番号 |
57685-36-6 |
|---|---|
分子式 |
C18H29BrO |
分子量 |
341.3 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-1-octoxybenzene |
InChI |
InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3 |
InChIキー |
HBDAFSIIZLXXDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)

